2,3-Dimethyl-5-propylpyrazine

描述

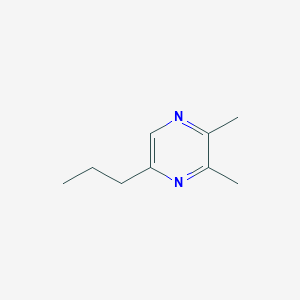

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-5-propylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-5-9-6-10-7(2)8(3)11-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCYSZMTNWMCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(C(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334395 | |

| Record name | 2,3-Dimethyl-5-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32262-98-9 | |

| Record name | 2,3-Dimethyl-5-propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32262-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-5-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of 2,3 Dimethyl 5 Propylpyrazine

Discovery and Isolation from Biological Matrices

The identification of 2,3-Dimethyl-5-propylpyrazine and its isomers has been documented across various biological sources, ranging from thermally processed foods to the metabolic outputs of microorganisms.

This compound is frequently identified as a volatile component in foods that have undergone heating processes. It has been detected in cooked shrimp, cereals, and wheat germ. foodb.cahmdb.cathegoodscentscompany.com The thermal treatment of foods containing the necessary precursors, such as amino acids and sugars, facilitates its formation and contributes to the characteristic roasted and nutty aromas. tugraz.at For instance, a metabolomic screening of the edible coleopteran beetle, Mimela sp., identified the isomeric compound 3,5-Dimethyl-2-propylpyrazine as one of its constituents. jeb.co.in Pyrazines, in general, are key aroma components in a variety of heat-processed foods, including roasted beef, coffee, and nuts. tugraz.at

Table 1: Selected Foods and Natural Products Containing this compound and its Isomers

| Compound Name | Food/Natural Source | Reference(s) |

|---|---|---|

| This compound | Cooked Shrimp, Cereals, Wheat Germ | foodb.cahmdb.cathegoodscentscompany.com |

| 3,5-Dimethyl-2-propylpyrazine | Edible Insect (Mimela sp.) | jeb.co.in |

This table is interactive. Click on the headers to sort.

This compound and its structural relatives are also known products of microbial activity. Various bacteria and fungi synthesize these compounds as part of their secondary metabolism. For example, the isomer 2,5-dimethyl-3-propylpyrazine (B108480) has been reported as a metabolite produced by Lactiplantibacillus plantarum, a type of lactic acid bacterium found in dairy products. tandfonline.com Additionally, studies on endophytic bacteria isolated from oregano (Origanum vulgare) have identified related compounds like 2,3-Dimethyl-5-i-propylpyrazine among the volatile organic compounds (VOCs) produced by strains such as Arthrobacter sp. OVS8. semanticscholar.org The production of these pyrazines by microorganisms can play a role in the aroma profiles of fermented foods. tugraz.at

Occurrence in Cooked Foods and Natural Products

Mechanistic Pathways of Formation in Biological Systems

The formation of this compound is primarily attributed to two major pathways: the Maillard reaction in heated foods and direct biosynthesis by microorganisms.

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. rsc.orgnih.govnih.gov This reaction is the principal source of numerous pyrazines in cooked and roasted foods. tugraz.atrsc.org The formation of alkylpyrazines involves the Strecker degradation of amino acids, which generates α-aminoketones that can then condense to form the pyrazine (B50134) ring. rsc.org

The specific structure of the resulting pyrazine is dependent on the precursor amino acids and sugars. tugraz.at Research using model systems has shown that lysine (B10760008) and arginine are primary amino precursors for many aroma-active pyrazines. vup.sk Studies on lysine-containing peptides revealed that the sequence of amino acids in a peptide influences the type and quantity of pyrazines formed. nih.govresearchgate.net For example, in a model system of glucose and lysine-containing dipeptides, 2,5-dimethyl-3-propylpyrazine was one of the identified products. researchgate.net

Table 2: Key Precursors in Maillard Reaction for Pyrazine Formation

| Precursor Type | Specific Examples | Role in Pyrazine Formation | Reference(s) |

|---|---|---|---|

| Amino Compounds | Lysine, Arginine, Lysine-containing peptides | Provide the nitrogen atoms for the pyrazine ring through Strecker degradation. | nih.govvup.skresearchgate.net |

This table is interactive. Click on the headers to sort.

Microorganisms can synthesize pyrazines through specific enzymatic pathways, often utilizing precursors from primary metabolism. tugraz.at

Several bacterial species are known pyrazine producers. Corynebacterium glutamicum, for instance, is capable of synthesizing various pyrazines, including tetramethylpyrazine and dimethylpyrazine. researchgate.net The biosynthetic pathway in C. glutamicum is thought to involve enzymes such as acetolactate synthase and ketol-acid reductoisomerase, which utilize precursors from branched-chain amino acid metabolism. researchgate.net Similarly, species like Bacillus subtilis are known to produce a range of alkylpyrazines. researchgate.net

The production of 2,5-dimethyl-3-propylpyrazine by Lactiplantibacillus plantarum highlights the role of lactic acid bacteria in generating flavor compounds in fermented foods. tandfonline.com The metabolic pathways in these organisms can convert amino acids and carbohydrates into a diverse array of volatile compounds, including pyrazines, which contribute to the final sensory characteristics of the product. tugraz.attandfonline.com

Microbial Biosynthesis Routes

Amino Acid Precursors in Alkylpyrazine Formation

The formation of alkylpyrazines from amino acids is a complex process, with several proposed mechanisms. The most widely accepted pathway involves the Maillard reaction and the subsequent Strecker degradation of α-amino acids. acs.orgacs.org In this process, α-amino acids react with dicarbonyl compounds, which are breakdown products of sugars, to form α-aminocarbonyls. These intermediates then condense to produce the pyrazine ring structure. acs.orgacs.org

An alternative pathway for pyrazine formation involves the reaction of acyloins, which are α-hydroxycarbonyl compounds derived from sugar degradation, with ammonia (B1221849). asm.org The ammonia is released from amino acids through a process of deamination. acs.orgacs.org Research has shown that α-amino acids can undergo decarbonylation and deamination to provide the necessary ammonia for the reaction with acyloins, leading to pyrazine formation, independent of the Strecker degradation pathway. acs.orgacs.org

Different amino acids serve as precursors to various alkylpyrazines, influencing the final flavor profile. For instance, studies have shown that amino acids such as serine, threonine, alanine, leucine, isoleucine, valine, and phenylalanine can be added to reaction solutions to increase the yield and variety of synthesized pyrazines. google.com In the context of dried shrimp aroma, lysine and arginine were identified as the primary amino acid precursors for a range of important pyrazines. vup.sk

Peptides, which are short chains of amino acids, have also been identified as significant precursors in the generation of alkylpyrazines in heated foods. researchgate.netnih.gov The specific amino acids within a peptide chain can influence the type and quantity of pyrazines formed.

Detailed studies using model systems have provided quantitative insights into how different amino acid and peptide precursors affect the formation of various pyrazines, including those structurally related to this compound.

A study investigating Maillard reaction models using glucose and various lysine-containing dipeptides demonstrated the formation of numerous pyrazines. The results highlighted that the structure of the peptide influences the pyrazine profile. The table below shows the concentration of selected pyrazines formed in different model systems.

Table 1: Pyrazine Formation from Lysine-Containing Dipeptide and Glucose Model Systems

| Pyrazine Compound | Arg-Lys + Glucose (µg/g) | His-Lys + Glucose (µg/g) | Lys-Arg + Glucose (µg/g) | Lys-His + Glucose (µg/g) |

|---|---|---|---|---|

| 2,5-Dimethyl-3-propylpyrazine | 0.10 | 0.19 | ND | 0.12 |

| 3,5-Diethyl-2-methylpyrazine | 0.30 | 0.38 | ND | 0.13 |

| 2-Methyl-6-(1-propenyl)-,(E)-pyrazine | 0.07 | 0.34 | ND | 0.15 |

Source: Adapted from a study on the formation of pyrazines in Maillard model systems. nih.gov ND: Not Detected.

Another research project focused on the effect of free amino acids and peptide hydrolysates from sunflower seed protein on pyrazine formation. This study found that certain pyrazines were only formed under specific high-temperature conditions and that hydrolyzed peptides could significantly promote pyrazine generation. rsc.org

Table 2: Formation of Propyl-Substituted Pyrazines in Sunflower Seed Protein Models

| Model System | Heating Conditions | 2-Methyl-5-propylpyrazine |

|---|---|---|

| Native SSP & FAAs | 140 °C / 90 min | Detected |

| Native SSP | 140 °C / 150 min | Detected |

Source: Adapted from a study on pyrazine formation from sunflower seed protein. rsc.org SSP: Sunflower Seed Protein, FAAs: Free Amino Acids.

These findings underscore the critical role of specific amino acid and peptide precursors in the formation pathways of alkylpyrazines. The type of amino acid, its position in a peptide, and the reaction conditions all contribute to the specific substitution pattern on the resulting pyrazine ring. nih.govwur.nl

Chemical Synthesis and Derivatization Strategies for 2,3 Dimethyl 5 Propylpyrazine

Overview of General Pyrazine (B50134) Synthesis Methodologies

The synthesis of the pyrazine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into several key approaches.

Condensation Reactions

Condensation reactions represent the most traditional and straightforward route to pyrazine synthesis. mobt3ath.com These methods typically involve the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. mobt3ath.comunimas.my This initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the aromatic pyrazine ring. unimas.myresearchgate.net Common oxidizing agents used for this aromatization step include copper (II) oxide and manganese oxide. unimas.myresearchgate.net

Historically significant methods like the Staedel–Rugheimer pyrazine synthesis (1876) involved the condensation-oxidation of a 2-chloroacetophenone (B165298) with an α-amino ketone in the presence of ammonia (B1221849). nbu.ac.in A modification by Gutknecht (1879) utilized the self-condensation of α-amino ketones followed by dehydrogenation. nbu.ac.in Other variations include the condensation of diamines with epoxides or diols. nih.govtandfonline.comtandfonline.com For industrial production, the condensation of ethylenediamine (B42938) with vicinal diols like propylene (B89431) glycol using heterogeneous catalysts is a common practice. nih.gov

The versatility of condensation reactions allows for the synthesis of a wide array of substituted pyrazines by varying the starting diamine and dicarbonyl compounds.

Ring Closure Approaches

Ring closure strategies offer alternative pathways to the pyrazine core by forming the heterocyclic ring from acyclic precursors. One such approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which first form a 1,2-dihydropyrazine precursor that can then be oxidized. unimas.myresearchgate.net Another method involves the reaction of dicyanide derivatives with ammonia. unimas.myresearchgate.net

A notable ring closure method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, which has been optimized for regioselectivity and is widely used for preparing 2(1H)-pyrazinones, important precursors and analogues. rsc.org Intramolecular cyclizations, such as the 1,7-carbonyl-enamine cyclization, have also been explored to construct fused pyrazine ring systems like pyrazino[2,3-c]azepine. chem-soc.si

Metal-Catalyzed Syntheses

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to achieve efficient and selective bond formations. In pyrazine synthesis, transition metal-catalyzed cross-coupling reactions are pivotal for introducing functional groups onto the pyrazine ring. rsc.orgrsc.org Classical palladium-catalyzed reactions such as Suzuki, Heck, Stille, and Sonogashira couplings are widely employed for C-C bond formation on halogenated pyrazine substrates. rsc.orgrsc.orgresearchgate.net

For instance, Heck cross-coupling reactions of 2,3-dichloropyrazine (B116531) can yield 2,3-dialkenyl-, 2-alkenyl-3-alkyl-, and 2,3-dialkylpyrazines, depending on the reaction conditions. researchgate.netuni-rostock.de Earth-abundant metals like manganese are also gaining traction. Manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-substituted pyrazines, a process that is atom-economical and environmentally friendly. nih.govacs.org

The following table summarizes various metal-catalyzed reactions for pyrazine synthesis:

Table 1: Examples of Metal-Catalyzed Pyrazine Synthesis| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium-phosphine complexes | Halogenated pyrazines, Arylboronic acids | Aryl-substituted pyrazines | rsc.orgresearchgate.net |

| Heck Coupling | Palladium catalyst | 2,3-Dichloropyrazine, Alkenes | Alkenyl- and alkyl-substituted pyrazines | researchgate.netuni-rostock.de |

| Stille Coupling | Palladium catalyst | Stannylated pyrazines, Aroyl chlorides | Acyl-substituted pyrazines | rsc.org |

| Sonogashira Coupling | Palladium catalyst | Dichloropyrazines, Alkynes | Alkynyl-substituted pyrazines | researchgate.net |

| Dehydrogenative Coupling | Manganese pincer complex | 2-Amino alcohols | 2,5-Disubstituted symmetrical pyrazines | nih.govacs.org |

Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, green chemistry principles are being applied to pyrazine synthesis. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.comresearchgate.net

One prominent green approach involves performing reactions in environmentally benign solvents like aqueous methanol (B129727) or even under solvent-less conditions. tandfonline.comrsc.org For example, a one-pot synthesis of pyrazines has been developed through the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This method avoids the need for harsh conditions or expensive and toxic catalysts. tandfonline.com

The use of natural catalysts, such as onion extract, has also been reported for the synthesis of pyrazine derivatives. ajgreenchem.com The organic acids present in the extract are believed to catalyze the condensation and subsequent aromatization. ajgreenchem.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. rsc.org

Targeted Synthesis of 2,3-Dimethyl-5-propylpyrazine and Related Alkylpyrazines

The synthesis of specific alkylpyrazines like this compound often requires more tailored approaches to ensure the correct substitution pattern.

Preparation from Dihydropyrazine Precursors

A key strategy for synthesizing alkyl-substituted pyrazines involves the preparation and subsequent aromatization of a dihydropyrazine intermediate. mobt3ath.com For this compound, a common precursor is 2,3-dimethyl-5,6-dihydropyrazine.

The synthesis of 2,3-dimethylpyrazine (B1216465) from 2,3-dimethyl-5,6-dihydropyrazine has been detailed, providing a model for the synthesis of its 5-propyl derivative. google.com This process involves dissolving the dihydropyrazine raw material in an organic solvent, such as ethanol. A metal hydroxide (B78521), like potassium hydroxide or sodium hydroxide, is added, and the mixture is heated while air is bubbled through as an oxidant. google.com This oxidative dehydrogenation converts the dihydropyrazine to the aromatic pyrazine. google.com The final product is then isolated and purified, often through distillation. google.com

The following table outlines a general procedure for this type of synthesis:

Table 2: Synthesis of 2,3-Dimethylpyrazine from a Dihydropyrazine Precursor| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Dissolution | 2,3-dimethyl-5,6-dihydropyrazine in ethanol | Prepare reaction mixture | google.com |

| 2. Reaction | Addition of Potassium Hydroxide, heating, and stirring | Catalyze the reaction | google.com |

| 3. Oxidation | Continuous introduction of air | Oxidative dehydrogenation to form the pyrazine ring | google.com |

| 4. Purification | Separation and distillation | Isolate the final product | google.com |

This methodology can be adapted for the synthesis of this compound by starting with the appropriately substituted dihydropyrazine. The formation of various alkylpyrazines often occurs in food products through Maillard-type reactions between reducing sugars and amino compounds, which can also be considered a form of synthesis from precursor molecules. rsc.org

Regioselective Synthetic Routes for Substituted Pyrazines

The controlled synthesis of polysubstituted pyrazines, where substituents are placed at specific positions on the ring, is a key challenge in heterocyclic chemistry. For a trisubstituted pyrazine like this compound, regioselectivity is crucial to ensure the correct arrangement of the methyl and propyl groups.

One effective method for the regioselective synthesis of 5-substituted 2,3-dimethylpyrazines involves the reaction of 2,3-dimethyl-5,6-dihydropyrazine with various aldehydes and ketones. acs.org This approach provides a direct route to the desired substitution pattern. The general reaction involves the condensation of 2,3-dimethyl-5,6-dihydropyrazine with an appropriate carbonyl compound, such as propanal, in the presence of a base like sodium methoxide. acs.org

A study by Masuda et al. demonstrated the versatility of this method by reacting 2,3-dimethyl-5,6-dihydropyrazine with a range of aldehydes and a ketone. acs.org The reaction with propanal to form this compound is a key example of this regioselective synthesis. The yields of these reactions are generally high, as detailed in the table below.

Table 1: Synthesis of 5-Substituted 2,3-Dimethylpyrazines

| Carbonyl Compound | Resulting 5-Substituted 2,3-Dimethylpyrazine | Yield (%) |

|---|---|---|

| Formaldehyde | 2,3,5-Trimethylpyrazine | 75.2 |

| Acetaldehyde | 5-Ethyl-2,3-dimethylpyrazine | 85.3 |

| Propanal | This compound | 82.1 |

| Butanal | 5-Butyl-2,3-dimethylpyrazine | 78.5 |

| Isobutanal | 5-Isobutyl-2,3-dimethylpyrazine (B1215905) | 76.4 |

| Acetophenone | 2,3-Dimethyl-5-(α-methylbenzyl)pyrazine | 81.9 |

Data sourced from Masuda et al., 1980. acs.org

The reaction proceeds via the formation of an intermediate that, upon dehydration and aromatization, yields the stable pyrazine ring. This method is highly regioselective because the reaction occurs at the carbon atom adjacent to the nitrogen in the dihydropyrazine ring that is not already substituted.

Other general strategies for synthesizing substituted pyrazines include the condensation of α-dicarbonyl compounds with 1,2-diamines. google.com For this compound, this would theoretically involve the reaction of a propyl-substituted α-dicarbonyl with 2,3-diaminobutane. However, controlling the regioselectivity in such condensations can be more challenging compared to the dihydropyrazine route.

Derivatization of Pyrazine Core Structures for Research Probes

The pyrazine scaffold, with its electron-deficient nature, serves as an excellent core for the development of functional molecules, including fluorescent probes for biological imaging. nih.gov The derivatization of a simple alkylpyrazine, such as this compound, can transform it into a sophisticated tool for research. The general strategy involves introducing functionalities that impart desirable photophysical properties and targeting capabilities.

A common approach is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type fluorescent dyes. nih.gov In these structures, the electron-deficient pyrazine ring acts as the acceptor (A), while electron-donating groups attached to it serve as donors (D). This architecture can lead to compounds with large Stokes shifts, high photostability, and sensitivity to their environment, which are all desirable characteristics for fluorescent probes. nih.gov

For instance, a pyrazine core can be functionalized by introducing chromophoric and fluorophoric groups. This can be achieved through various organic reactions, such as cross-coupling reactions to attach aryl groups or condensation reactions to build larger conjugated systems. The alkyl groups already present on the this compound ring can potentially be modified through oxidation or halogenation to provide handles for further derivatization, although this is a less direct approach.

An example of the development of pyrazine-based fluorescent probes is the synthesis of nitrogen-fused pyridazinone scaffolds. bjmu.edu.cn In these molecules, a pyrazine ring is incorporated to enhance the electron-accepting ability of the core structure. These probes can be further modified with targeting moieties, such as triphenylphosphine (B44618) for mitochondrial targeting or morpholine (B109124) for lysosomal targeting, to enable subcellular imaging. bjmu.edu.cn

The photophysical properties of such pyrazine-based probes can be fine-tuned by altering the nature and position of the substituents. For example, the introduction of poly(ethylene glycol) (PEG) chains to a pyrazine dye was shown to create fluorescent tracer agents for measuring glomerular filtration rate in real-time. medibeacon.com The table below summarizes the properties of some derivatized pyrazine dyes.

Table 2: Photophysical Properties of Derivatized Pyrazine Dyes

| Pyrazine Derivative Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

|---|---|---|

| PEG-diaminopyrazines | 435-440 | 555-560 |

| N-alkylated PEG-pyrazines | 490-500 | 595-610 |

Data sourced from Poreddy et al. medibeacon.com

Advanced Analytical Methodologies for 2,3 Dimethyl 5 Propylpyrazine Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,3-Dimethyl-5-propylpyrazine from complex matrices. The choice of technique depends on the sample's nature and the required resolution.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used analytical method for the characterization of volatile and semi-volatile compounds like alkylpyrazines. nih.gov The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by a mass spectrometer.

Research has demonstrated the utility of GC-MS in analyzing pyrazines in various samples, from food products to pyrolysis oils. nih.govworktribe.com For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS has been effectively used to analyze pyrazines in peanut butter. sigmaaldrich.com However, a significant challenge in the analysis of alkylpyrazines is that many positional isomers exhibit very similar mass spectra, which can lead to misidentification. nih.gov To overcome this, the use of gas chromatographic retention indices (RIs) is often necessary for unambiguous identification. nih.gov Studies have compiled RI values for numerous alkylpyrazines on various GC columns to aid in their correct identification. nih.gov

Table 1: Example GC-MS Parameters for Alkylpyrazine Analysis

| Parameter | Condition |

|---|---|

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | 40 °C (hold 5 min) to 230 °C at 4 °C/min |

| Carrier Gas | Helium, 30 cm/sec |

| Injection Mode | Splitless, 270 °C |

| Detector | Ion trap mass spectrometer |

| Mass Range | m/z = 30-350 |

Source: Adapted from Sigma-Aldrich (2023) sigmaaldrich.com

For liquid samples or when dealing with less volatile pyrazines, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful alternative to GC-MS. nih.gov UPLC utilizes smaller particle sizes in the column stationary phase, providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

A key advantage of UPLC-MS/MS is its suitability for direct injection of liquid samples, such as the analysis of pyrazines in beverages like Baijiu. nih.govmdpi.com In one study, 16 pyrazines were successfully quantified using a UPLC-MS/MS method with a BEH C18 column and electrospray ionization (ESI) in positive mode. nih.gov For MS compatibility, it is crucial to use a mobile phase with a volatile acid, such as formic acid, instead of non-volatile acids like phosphoric acid. sielc.com The tandem mass spectrometry (MS/MS) capability allows for the selection of specific precursor-to-product ion transitions, significantly enhancing selectivity and quantification accuracy. mdpi.com

Table 2: UPLC-MS/MS Parameters for Pyrazine (B50134) Quantitation

| Parameter | Specification |

|---|---|

| UPLC System | ACQUITY UPLC |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Spectrometer | Triple Quadrupole |

| Injection Volume | 10 μL |

Source: Adapted from He et al. (2021) nih.gov

The high degree of isomerism among alkylpyrazines presents a significant challenge for single-dimension chromatography. azom.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) provides a substantial increase in separation power. gcms.czmdpi.com This technique employs two different columns (a first dimension, ¹D, and a second dimension, ²D) with orthogonal separation mechanisms. mdpi.com The entire effluent from the first column is sequentially modulated and introduced into the second, shorter column for rapid separation. azom.com

The result is a structured two-dimensional chromatogram where chemically similar compounds are grouped together, aiding in identification. gcms.cz While GCxGC may not resolve every isomeric pair completely, it dramatically improves separation space and increases the signal-to-noise ratio. vscht.cz This enhancement leads to distinctly lower limits of quantification (LOQs) for target alkylpyrazines compared to one-dimensional GC-MS, making it the superior choice for analyzing complex samples containing numerous isomers. nih.govvscht.cz

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to determine the molecular structure of the isolated compound.

Mass spectrometry provides two critical pieces of information for identifying this compound: its exact molecular mass and its characteristic fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₁₄N₂, corresponding to a monoisotopic mass of 150.1157 Da. nih.gov

Electron impact (EI) ionization is commonly used in GC-MS, which subjects the molecule to high energy, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. For pyrazines, fragmentation often involves cleavage of the alkyl side chains. Alpha-cleavage next to the nitrogen-containing ring is a common pathway for amine-like structures. libretexts.org However, as previously noted, positional isomers of alkylpyrazines often yield very similar mass spectra. nih.gov While major ions might be identical, subtle differences in lower intensity ions can sometimes be used to differentiate between co-eluting isomers. vscht.cz Therefore, mass spectral data must be carefully interpreted in conjunction with chromatographic retention data for a confident identification.

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂ | PubChem nih.gov |

| Molecular Weight | 150.22 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 150.115698455 Da | PubChem nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), chemists can piece together the exact connectivity of atoms.

For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the pyrazine ring and the methyl and propyl substituents. ¹³C NMR would identify the number and types of carbon atoms present. researchgate.net Two-dimensional NMR experiments would then be used to establish the precise placement of these substituents on the pyrazine ring, confirming the 2,3-dimethyl and 5-propyl substitution pattern and distinguishing it from all other possible isomers, such as 2,5-Dimethyl-3-propylpyrazine (B108480). nih.gov While public databases like NMRShiftDB exist, obtaining NMR data for specific, less common compounds often requires isolation and analysis of a pure standard. ebi.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Retention Indices and Their Application in Alkylpyrazine Identification

In the analysis of complex volatile mixtures, particularly in food and flavor chemistry, gas chromatography (GC) is a fundamental technique. However, relying solely on retention time for compound identification can be unreliable due to its dependence on specific analytical conditions. To address this, the Kovats Retention Index (RI) system provides a standardized, more robust method for reporting retention data. wikipedia.org The RI converts retention times into system-independent constants, allowing for comparison of values across different laboratories and analytical setups. wikipedia.org

The Kovats RI is calculated by interpolating the retention time of an analyte relative to the retention times of bracketing n-alkanes (straight-chain hydrocarbons). For n-alkanes, the RI is defined as 100 times the carbon number (e.g., hexane's RI is 600, heptane's is 700). wikipedia.org This system is particularly valuable for the identification of alkylpyrazines, as many positional isomers exhibit very similar mass spectra, making their differentiation by mass spectrometry (MS) alone challenging. researchgate.netnih.gov By comparing the experimentally determined RI of an unknown peak with comprehensive databases of RI values, analysts can achieve a much higher degree of confidence in compound identification. researchgate.net

The retention index of a compound is highly dependent on the polarity of the stationary phase used in the GC column. For this compound, RI values have been determined on various stationary phases, reflecting its elution behavior relative to n-alkanes under different polarity conditions. A non-polar stationary phase, such as OV-101 or DB-1, primarily separates compounds based on their boiling points. In contrast, a polar stationary phase, like Carbowax-20M (a polyethylene (B3416737) glycol), interacts more strongly with polar functional groups, leading to different elution orders and RI values. socialscienceresearch.orgresearchgate.net

Below is a table of reported Kovats Retention Indices for this compound on different types of stationary phases.

| Stationary Phase Type | Specific Column | Kovats Retention Index (RI) | Source |

|---|---|---|---|

| Standard Non-Polar | Not Specified | 1154 | researchgate.netnih.gov |

| Non-Polar | OV-101 | 1154 | researchgate.net |

| Semi-Standard Non-Polar | Not Specified | 1166 | nih.gov |

| Standard Polar | Not Specified | 1500 | researchgate.netnih.gov |

| Polar | Carbowax-20M | 1500 | researchgate.net |

The application of retention indices is critical when distinguishing between closely related isomers. For example, this compound and its isomer 2,5-dimethyl-3-propylpyrazine have identical molecular weights and produce very similar mass spectra. However, their different structures lead to distinct retention indices on a given stationary phase, enabling their separation and individual identification.

The following table compares the retention indices of this compound with some of its isomers, demonstrating the utility of RI in their differentiation.

| Compound | RI on OV-101 (Non-Polar) | RI on Carbowax-20M (Polar) | Source |

|---|---|---|---|

| This compound | 1154 | 1500 | researchgate.net |

| 2,5-Dimethyl-3-propylpyrazine | 1142 | 1474 | researchgate.netchemeo.com |

| 2,6-Dimethyl-3-propylpyrazine | 1151 | 1493 | researchgate.net |

Challenges in Isomeric Differentiation and Accurate Identification

A significant analytical hurdle in the study of alkylpyrazines is the accurate differentiation and identification of positional isomers. researchgate.netnih.gov Positional isomers, such as this compound and 2,5-Dimethyl-3-propylpyrazine, share the same molecular formula (C9H14N2) and molecular weight, but differ in the arrangement of the alkyl substituents on the pyrazine ring. nih.govnih.gov

The primary challenge stems from the fact that many positional isomers of alkylpyrazines yield nearly identical electron impact mass spectra (EIMS). researchgate.netnih.govresearchgate.net The fragmentation patterns are often dominated by cleavages of the alkyl side chains, which may not provide sufficient information to pinpoint the exact substitution pattern on the pyrazine core. researchgate.net Consequently, relying on mass spectral library matching alone is often insufficient for unambiguous identification and can lead to erroneous reporting in the literature. researchgate.netnih.govresearchgate.net

For instance, the mass spectra of the propyl-dimethyl-pyrazine isomers are very similar, making a definitive identification based solely on MS data practically unfeasible. nih.gov This necessitates the use of complementary analytical data, with gas chromatographic retention indices being the most crucial. researchgate.netnih.gov As demonstrated in the preceding section, isomers that are indistinguishable by MS can often be resolved chromatographically and identified by comparing their retention indices on both polar and non-polar stationary phases with those of authenticated standards. researchgate.netresearchgate.net

However, even with the use of retention indices, challenges can persist. In complex mixtures, co-elution of isomers or other compounds can occur, complicating the analysis. vscht.cz For example, the isomers 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine are notoriously difficult to resolve chromatographically on many standard columns. vscht.cz While advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can enhance separation, the fundamental similarity in the physicochemical properties of isomers makes their complete separation a non-trivial task. vscht.czvurup.sk Therefore, the accurate identification of a specific alkylpyrazine like this compound requires a careful, multi-faceted approach, ideally involving the synthesis of authentic reference compounds and the combined use of mass spectrometry and retention index data across multiple column polarities. researchgate.net

Computational and Theoretical Studies on 2,3 Dimethyl 5 Propylpyrazine and Pyrazine Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazine (B50134) derivatives. These calculations provide fundamental information about molecular orbitals, charge distribution, and energetic properties that govern the behavior of these compounds.

Detailed research findings from DFT studies on various pyrazine analogs reveal key electronic properties. For instance, calculations on pyrazine derivatives have been used to determine their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. bendola.commdpi.com A smaller energy gap generally implies higher reactivity. bendola.com

The reactivity of pyrazine derivatives can be further explored through the calculation of global chemical reactivity descriptors. These parameters, derived from HOMO and LUMO energies, include electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how a molecule will interact with other chemical species. bendola.commdpi.com

Table 1: Calculated Electronic Properties of Pyrazine Derivatives Using DFT

| Pyrazine Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i, SH substituent) | DFT/B3LYP/6-311G(d,p) | -6.25 | -2.04 | 4.21 | mdpi.com |

| [Pt(PCA)2]2+ (PCA = Pyrazine Carboxamide) | DFT/B3LYP/LANL2DZ | -8.625 | -5.118 | 3.507 | bendola.com |

| [Pt(PCA)(Bpy)]2+ | DFT/B3LYP/LANL2DZ | -8.241 | -5.325 | 2.916 | bendola.com |

| 2-Methylpyrazine | DFT/B3LYP | -6.53 | -0.57 | 5.96 | science.gov |

| 2-Aminopyrazine | DFT/B3LYP | -6.14 | -0.60 | 5.54 | science.gov |

Molecular Modeling of Interactions with Biological Macromolecules

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for studying how pyrazine derivatives interact with biological targets like proteins and receptors. These computational methods provide atomic-level insights into binding modes, affinities, and the key intermolecular forces that drive these interactions.

Several studies have successfully employed molecular modeling to understand the biological activity of pyrazine analogs. For instance, in-depth molecular modeling has been performed on oxazolo[3,4-a]pyrazine derivatives to elucidate their interactions with the neuropeptide S receptor (NPSR), helping to rationalize observed structure-activity relationships. acs.orgnih.gov Similarly, molecular docking studies on pyridopyrazine derivatives as antagonists for the histamine (B1213489) H4 receptor (H4R) have revealed potent binding interactions, primarily driven by hydrophobic and hydrogen-bonding interactions. aimspress.com

In the field of antimicrobial research, molecular docking has been used to investigate novel triazolo[4,3-a]pyrazine derivatives, revealing binding affinities that surpassed those of standard drugs and identifying key interactions within protein-ligand complexes. researchgate.net For cancer research, the molecular docking of newly synthesized pyrazine-thiazole analogs was conducted to evaluate their binding affinities and potential efficacy against carbonic anhydrase isoforms, with certain analogs showing high binding affinities and multiple stabilizing interactions. researchgate.net Furthermore, deep learning models combined with virtual screening have been used to design benzimidazole-pyrazine derivatives as selective antagonists for the adenosine (B11128) A2B receptor, a potential target in cancer immunotherapy. tandfonline.com

Table 2: Molecular Modeling Studies of Pyrazine Analogs with Biological Targets

| Pyrazine Analog Class | Biological Target | Modeling Technique(s) | Key Findings | Reference |

|---|---|---|---|---|

| Oxazolo[3,4-a]pyrazine derivatives | Neuropeptide S Receptor (NPSR) | Molecular Modeling | Provided an updated atomistic model of ligand/NPSR interactions. | acs.orgnih.gov |

| Triazolo[4,3-a]pyrazine derivatives | Antimicrobial Target (Novobiocin binding site) | Molecular Docking, MM-GBSA, MD Simulation | Demonstrated superior binding affinities and favorable free binding energy compared to a standard drug. | researchgate.net |

| Pyridopyrazine derivatives | Histamine H4 Receptor (H4R) | QSAR, Molecular Docking | Identified potent binding interactions through hydrophobic and hydrogen-bonding forces. | aimspress.com |

| Benzimidazole-pyrazine derivatives | Adenosine A2B Receptor (A2BAR) | Deep Learning, Virtual Screening | Identified molecules with high binding free energies and selectivity towards A2BAR. | tandfonline.com |

| Pyrazine-thiazole analogs | Carbonic Anhydrase (CAIX, CAXII) | Molecular Docking | Analogs demonstrated high binding affinities with multiple stabilizing interactions. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Pyrazine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired properties. These studies systematically alter the chemical structure of a compound and evaluate the effect of these changes on its biological activity or physical properties.

Extensive SAR studies have been conducted on various classes of pyrazine derivatives to optimize their therapeutic potential. For example, comprehensive SAR studies on researchgate.netnih.govnih.govoxadiazolo[3,4-b]pyrazine-containing compounds led to the discovery of potent resistance-modifying agents that can re-sensitize multidrug-resistant bacteria to last-resort antibiotics like colistin. nih.govnih.govresearchgate.net These studies established that having two aniline-like groups was beneficial and that substitutions at specific positions on the phenyl rings influenced the activity. nih.gov

In another example, SAR studies on oxazolo[3,4-a]pyrazine derivatives identified potent antagonists for the Neuropeptide S Receptor (NPSR), a target for treating substance abuse disorders. acs.orgnih.gov These investigations involved substitutions at various positions of the pyrazine core to improve in vivo efficacy. acs.org The antimicrobial efficiency of alkylpyrazines has also been linked to their structural properties, with studies showing a correlation between hydrophobicity (indicated by the log P value) and antimicrobial effect. tugraz.at Furthermore, QSPR (Quantitative Structure-Property Relationship) models have been developed to correlate the structural features of pyrazine derivatives with their odor thresholds, using descriptors calculated via DFT. ijournalse.org

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazine Derivatives

| Pyrazine Series | Activity/Property Studied | Key Structural Insights from SAR | Reference |

|---|---|---|---|

| researchgate.netnih.govnih.govOxadiazolo[3,4-b]pyrazines | Colistin Resistance-Modifying Activity | Bisanilino analogs are more potent; electron-withdrawing and hydrophobic groups at meta/para positions are beneficial. | nih.govresearchgate.net |

| Oxazolo[3,4-a]pyrazines | NPSR Antagonism | Substitutions at the 1-, 5-, and 7-positions of the bicyclic nucleus were explored to optimize potency and drug-likeness. | acs.org |

| Alkylpyrazines | Antimicrobial Efficiency | Antimicrobial efficiency correlates with hydrophobicity (log P value); 5-isobutyl-2,3-dimethylpyrazine (B1215905) was most effective. | tugraz.at |

| Various Pyrazine Derivatives | Odor Thresholds | A QSPR model was established using electronic and quantum chemical descriptors to predict odor properties. | ijournalse.org |

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra. These predictions are valuable for structure elucidation, for confirming experimental data, and for understanding the underlying relationships between molecular structure and spectral features.

The prediction of NMR spectra, including chemical shifts and coupling constants, can be achieved with high accuracy using quantum mechanical methods like DFT and the Gauge-Including Atomic Orbital (GIAO) approach. numberanalytics.comcomputabio.com For pyrazine derivatives, DFT calculations have been used to compute the 1H NMR chemical shifts, which showed good correlation with experimental values. mdpi.com For large, flexible molecules, machine learning methods are being developed to predict time-averaged chemical shifts from molecular dynamics simulations, which is otherwise computationally expensive. nih.gov

In the realm of mass spectrometry, the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method can predict 70 eV electron ionization mass spectra from a given molecular structure. nih.gov While not yet applied specifically to 2,3-dimethyl-5-propylpyrazine, its accuracy has been demonstrated for related nitrogen-containing heterocyclic compounds like purines and pyrimidines, correctly identifying a high percentage of compounds in library searches. nih.gov DFT calculations have also been employed to understand the fragmentation patterns and stability of proton-bound clusters of alkylpyrazines observed in mass spectrometry. researchgate.net High-resolution spectroscopic techniques, such as VUV-mass-analyzed threshold ionization (VUV-MATI) spectroscopy, when combined with quantum chemical calculations, can accurately determine properties like adiabatic ionization energy and cationic vibrational frequencies for molecules like 2-methylpyrazine. rsc.org

Table 4: Computational Methods for Predicting Spectroscopic Properties of Pyrazine Analogs

| Spectroscopic Technique | Computational Method | Predicted Properties | Molecule Class Studied | Reference |

|---|---|---|---|---|

| NMR Spectroscopy | DFT, GIAO | 1H and 13C Chemical Shifts, Coupling Constants | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

| NMR Spectroscopy | Gaussian Process/Deep Kernel Learning (ML) | Time-averaged 1H and 13C Chemical Shifts | Large flexible molecules (e.g., trefoil knot) | nih.gov |

| Mass Spectrometry (EI-MS) | Quantum Chemistry (QCEIMS) | 70 eV Electron Ionization Mass Spectra | Purine and Pyrimidine derivatives | nih.gov |

| Mass Spectrometry | DFT (B3LYP/6-31+G(d,p)) | Stability and structure of proton-bound clusters | Alkylpyrazines | researchgate.net |

| VUV-MATI Spectroscopy | Quantum Chemical Calculations | Adiabatic Ionization Energy, Cationic Vibrational Frequencies | 2-Methylpyrazine | rsc.org |

Biological and Bioactive Research Aspects of 2,3 Dimethyl 5 Propylpyrazine

Antimicrobial Activity of Pyrazine (B50134) Derivatives

Pyrazine compounds are recognized for their antimicrobial potential, and while research specifically targeting 2,3-Dimethyl-5-propylpyrazine is limited, some studies have identified it as a component in substances with antimicrobial effects.

Antibacterial Effects and Mechanisms

There is a lack of specific research detailing the antibacterial effects and mechanisms of action for this compound. However, its presence has been noted in the volatile organic compounds (VOCs) produced by endophytic bacteria from Origanum vulgare ssp. vulgare, some of which exhibited bactericidal or bacteriostatic activity against various strains of the Burkholderia cepacia complex. semanticscholar.org Additionally, the broader class of alkylpyrazines has been shown to possess strong bactericidal activities. tugraz.at One study on the edible insect Mimela sp., which is known to possess antimicrobial properties, identified 3,5-Dimethyl-2-propylpyrazine, a structurally similar isomer, among its bioactive compounds. jeb.co.in

Antifungal Properties and Associated Compounds

More specific evidence exists for the potential antifungal properties of this compound. A study on Lactiplantibacillus plantarum 124, a lactic acid bacterium with strong inhibitory effects against the spoilage fungi Aspergillus flavus and Penicillium sp., identified 2,5-dimethyl-3-propylpyrazine (B108480) as a minor component of its antifungal cell-free supernatant. oup.comoup.com The primary antifungal action was attributed to lactic and acetic acids, but the presence of this pyrazine derivative was noted. oup.comoup.com The effects of these antifungal metabolites included severe damage to the cell membranes and organelles of the fungi. oup.com Another study also highlights that metabolites from L. plantarum, including 2,5-dimethyl-3-propylpyrazine, are responsible for its biopreservative effects against filamentous fungi. tandfonline.com

Role in Chemical Ecology and Interspecies Communication

This compound is a volatile organic compound, a class of molecules widely used in nature as semiochemicals for communication between organisms. tugraz.at While direct research into the specific ecological role of this compound is not extensively documented, alkylated pyrazines are known to function as alarm pheromones in various ant species. tugraz.at For example, ponerine ants of the genus Odontomachus secrete various alkylated pyrazines as part of their alarm response. tugraz.at The presence of this compound in natural sources such as cooked shrimp and its production by microorganisms suggest its potential involvement in chemical signaling in various ecosystems. semanticscholar.orgoup.comthegoodscentscompany.com

Pharmacological Potential of Pyrazine-Containing Scaffolds in Drug Discovery Research

The pyrazine ring is a significant scaffold in medicinal chemistry, with many derivatives being investigated for a range of pharmacological activities. However, specific research into the pharmacological potential of this compound is largely absent in publicly available literature.

Anti-inflammatory and Antioxidant Research

There is currently no specific research available that details the anti-inflammatory or antioxidant properties of this compound. While other pyrazine derivatives have been investigated for such activities, data for this particular compound is lacking. For instance, a study on 2-methoxy-5-(2-methyl propyl) pyrazine isolated from peaches demonstrated antioxidant and anti-photoaging effects. researchgate.net

Anticancer Research Perspectives

Similarly, there is a lack of specific studies on the anticancer properties of this compound. The broader class of pyrazine derivatives has been a subject of interest in anticancer research, but no dedicated studies on this compound have been published. researchgate.net

Interactions with Biological Systems and Release Mechanisms

The interaction of this compound with biological systems is primarily understood through its role as a volatile aroma compound, contributing to the flavor profile of various foods. Its release is intrinsically linked to thermal processes, such as cooking, which generate the necessary conditions for its formation.

Research into the interaction of alkylpyrazines with biological membranes suggests that their positioning within the membrane is related to their hydrophobicity semanticscholar.org. More hydrophobic pyrazines are found in the deeper regions of the membrane's lipid bilayer semanticscholar.org. The perception of pyrazines as aroma compounds is also influenced by their vapor pressure and their molecular interactions with other substances present in the food matrix researchgate.net.

The primary mechanism for the release and formation of this compound is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. One study investigated the volatile compounds generated from the thermal decomposition of Amadori compounds in an alanine-glucose model system researchgate.net. In this model, the formation of 2,3-dimethyl-5-n-propylpyrazine was specifically detected when the reaction temperature reached 140 °C researchgate.net. This indicates that specific thermal thresholds are required to generate the side-chain structure of this particular pyrazine researchgate.net.

Table 1: Formation of Volatile Compounds at Different Temperatures in an Alanine-Glucose Maillard Reaction Model

| Reaction Temperature (°C) | Newly Formed Compounds Detected |

| 80 °C | 3-Ethyl-2,5-dimethylpyrazine |

| 100 °C | 2-Ethyl-5-methylpyrazine, 3,5-Diethyl-2-methylpyrazine |

| 120 °C | 2,3,5-Trimethyl-6-propylpyrazine, 2-(1-oxobut-2-ynyl)-cyclohexanone, 2,3,5,6-Tetramethyl-1,4-phenylenediamine |

| 140 °C | 2,3-Dimethyl-5-n-propylpyrazine , 2,3,5-Trimethyl-6-ethylpyrazine, 2-Acetyl-3-ethylpyrazine, and others |

| Data sourced from a study on the thermal decomposition of Amadori compounds. researchgate.net |

The presence of this compound has been identified in a variety of food products, which is consistent with its formation during cooking processes. Its detection in these items makes it a potential biomarker for the consumption of certain processed foods foodb.ca.

Table 2: Documented Natural Occurrence of this compound

| Food Category | Specific Food Item |

| Crustaceans | Cooked Shrimp |

| Cereal Products | Breakfast Cereal |

| This table summarizes foods where the compound has been detected. foodb.cathegoodscentscompany.com |

Advanced Material Science and Optoelectronic Research of Pyrazine Derivatives

Pyrazine-Functionalized π-Conjugated Materials

Pyrazine (B50134) derivatives are increasingly being investigated for their use in π-conjugated materials, which are essential components in modern optoelectronics. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent component in creating materials with favorable charge transfer properties. rsc.org When incorporated into π-extended systems, pyrazine can modify and enhance properties crucial for electron transport. rsc.org

The structure of pyrazine-functionalized materials often involves a "push-pull" scaffold, where the electron-withdrawing pyrazine unit is combined with an electron-donating moiety. rsc.org This architecture promotes intramolecular charge transfer (ICT), a key process for many optoelectronic applications. rsc.org Common electron-donating groups used in conjunction with pyrazine include thiophene, acridine, phenoxazine, and various aryl amines. rsc.org The pyrazine core itself can also induce luminescent properties within the material. rsc.org

The synthesis of these materials typically follows two main pathways: the construction of the pyrazine ring from acyclic precursors and the functionalization of a pre-existing pyrazine ring through reactions like nucleophilic substitution and cross-coupling. rsc.org Halogenated pyrazines are particularly useful building blocks for constructing π-conjugated structures via palladium-catalyzed cross-coupling reactions. rsc.org

Recent research has explored the creation of donor-acceptor (D-A) covalent organic frameworks (COFs) incorporating pyrazine. For instance, a COF named PyPz-COF was constructed from an electron donor, 4,4′,4′′,4′′′-(pyrene-1,3,6,8-tetrayl)tetraaniline, and an electron acceptor, 4,4′-(pyrazine-2,5-diyl)dibenzaldehyde. nih.gov The introduction of the pyrazine ring into this framework resulted in distinct optical and electrochemical properties, enhancing its photocatalytic performance. nih.gov The nitrogen atoms in the pyrazine ring also provide sites for hydrogen bonding, which can enrich protons and further improve photocatalysis. nih.gov

Applications in Organic Electronic Devices

The unique electronic properties of pyrazine-functionalized materials have led to their application in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Organic Field-Effect Transistors (OFETs)

Pyrazine derivatives are valuable as n-type organic semiconductors, which are essential for the fabrication of organic p-n junctions and complementary circuits. shuaigroup.net The nitrogen-rich pyrazine ring is a key building block in the design of these materials. shuaigroup.net The introduction of fused benzene (B151609) and pyrazine rings into tetrathiafulvalene (B1198394) (TTF) derivatives, for example, has been shown to enhance intermolecular interactions and stability to oxygen, leading to excellent p-type FET performance in thin films. acs.org

In one study, new oligomers containing a pyrazine unit were synthesized. rsc.org Those with bithienyl derivatives exhibited p-type FET behavior, while trifluoromethylphenyl derivatives showed n-type behavior. rsc.org Another study focused on three new fused-ring pyrazine derivatives with trifluoromethylphenyl end groups. shuaigroup.netnih.gov These materials demonstrated electron mobilities as high as approximately 0.03 cm² V⁻¹ s⁻¹ under a nitrogen atmosphere. shuaigroup.netnih.gov The research indicated that a larger pyrazine core leads to a lower LUMO level and a more ordered thin film morphology, resulting in higher electron mobilities. shuaigroup.netnih.gov

Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives have shown significant promise in the development of OLEDs, particularly for creating efficient emitters. They are often used as the electron-withdrawing component in donor-acceptor-type molecules. rsc.org

For instance, indenopyrazine derivatives have been synthesized for use as blue emitting materials in OLEDs. optica.org When functionalized with phenanthrene (B1679779) or pyrene (B120774) side groups, these compounds exhibit high photoluminescence quantum efficiency. optica.org Solution-processed white OLEDs using a pyrene-functionalized indenopyrazine derivative as an emitting material have demonstrated high luminance and power efficiency. optica.org

Furthermore, thieno-[3,4-b]-pyrazine derivatives have been developed for non-doped red OLEDs. nih.govuq.edu.au These materials can be made solution-processable by incorporating bulky dendrons, which also provide a site-isolation effect on the emissive core. nih.gov OLEDs fabricated with these materials as a non-doped emitting layer have achieved saturated red emission. nih.gov

Environmental Fate and Degradation Mechanisms of Alkylpyrazines

Thermal Decomposition Processes

Alkylpyrazines are notably stable compounds, often formed under high-temperature conditions during the cooking and roasting of food, as well as during industrial pyrolysis. nih.govasm.org Their thermal decomposition is closely linked to the same pyrolytic processes that create them. The formation of the pyrazine (B50134) ring itself typically occurs at temperatures above 100°C through complex reactions like the Maillard reaction and Strecker degradation. asm.org

Research into the thermal decomposition of Amadori rearrangement products (ARPs), which are intermediates in the Maillard reaction, shows the generation of numerous volatile compounds, including a variety of alkylpyrazines, at specific temperatures. For instance, in a model system involving the thermal decomposition of alanine-glucose ARPs, 2,3-Dimethyl-5-propylpyrazine was detected as one of the volatile products formed when the temperature was increased to 140°C. researchgate.net This indicates that the compound is not only stable at this temperature but is actively being synthesized.

The pyrolysis of nitrogen-containing polymers, such as polyethyleneimines (PEI), also yields a range of alkylated pyrazines. unibo.it Studies show that pyrolysis of PEIs at temperatures between 400°C and 650°C produces pyrazine, 2-methylpyrazine, 2,3-dimethylpyrazine (B1216465), and 2-propylpyrazine, among others. unibo.itutuvolter.fi The presence of silica (B1680970) as a catalyst tends to favor cyclization and aromatization reactions, enhancing the production of these pyrazine derivatives. unibo.it The formation of these compounds under such high temperatures underscores their significant thermal stability.

While these studies focus on the formation of alkylpyrazines, they indirectly inform on their decomposition. The compounds exist in a complex equilibrium during pyrolysis, where they are formed from precursors and may subsequently degrade at even higher temperatures or under prolonged heating. The specific decomposition products of this compound itself are not extensively detailed in the literature, but the primary mechanism for the breakdown of such heterocyclic compounds at very high temperatures involves fragmentation and cleavage of the ring structure.

| Precursor/Process | Temperature | Key Alkylpyrazine Products Formed | Source(s) |

| Alanine-Glucose ARPs | 100°C | 2,5-Dimethylpyrazine (B89654), 2-Ethyl-5-methylpyrazine | researchgate.net |

| Alanine-Glucose ARPs | 120°C | 2,3,5-Trimethylpyrazine | researchgate.net |

| Alanine-Glucose ARPs | 140°C | This compound , 2,5-Dimethyl-3-ethylpyrazine | researchgate.net |

| Pyrolysis of PEI | 400-650°C | Pyrazine, 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2-Propylpyrazine | unibo.itutuvolter.fi |

Biotransformation and Biodegradation by Microorganisms

While thermally stable, the ultimate environmental fate of alkylpyrazines is often determined by microbial activity. Several strains of bacteria and fungi have been identified that can degrade and utilize alkylpyrazines as a source of carbon and, in some cases, nitrogen for growth. nih.govnih.govresearchgate.net However, it is also noted that many substituted pyrazines can be poorly biodegradable under aerobic conditions. researchgate.net

The primary mechanism of microbial degradation is an oxidative pathway that requires molecular oxygen. nih.gov The initial and most frequently reported step is the hydroxylation of the pyrazine ring at an available (unsubstituted) carbon atom, a reaction often catalyzed by monooxygenase enzymes. nih.govlmaleidykla.ltresearchgate.net This initial hydroxylation is a critical step that destabilizes the aromatic ring, paving the way for subsequent cleavage. Following hydroxylation, the ring is opened, which is often accompanied by the release of ammonium. nih.gov The precise enzymatic pathways for the cleavage of the pyrazine ring are not yet fully elucidated and remain an area of active investigation. nih.govdeepdyve.com

A number of microorganisms have been isolated and studied for their ability to degrade various alkylpyrazines. A bacterium identified as Mycobacterium sp. strain DM-11 was found to utilize 2,3-diethyl-5-methylpyrazine (B150936) as its sole source of carbon and energy. nih.gov This strain was shown to convert it to 5,6-diethyl-2-hydroxy-3-methylpyrazine as the first metabolic intermediate. nih.gov Similarly, soil bacteria from the genera Arthrobacter and Rhodococcus have been shown to degrade methylpyrazines like 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. lmaleidykla.lt Fungi have also demonstrated the capacity for pyrazine degradation; for example, the filamentous fungus Fusarium solani can use 2,5-dimethylpyrazine as its sole carbon and energy source. researchgate.net Other bacterial genera implicated in the degradation of pyrazines include Bacillus, Pseudomonas, Flavobacterium, and Corynebacterium. researchgate.net

| Microorganism | Degraded Alkylpyrazine(s) | Key Metabolic Process/Product | Source(s) |

| Mycobacterium sp. strain DM-11 | 2,3-Diethyl-5-methylpyrazine | Utilized as sole carbon/energy source via hydroxylation to 5,6-diethyl-2-hydroxy-3-methylpyrazine. | nih.gov |

| Arthrobacter sp. | 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine | Utilized as sole carbon source. | lmaleidykla.lt |

| Rhodococcus jostii | 2,3,5,6-Tetramethylpyrazine, other methylated pyrazines | Transformation of a wide range of methylated pyrazines. | lmaleidykla.lt |

| Fusarium solani (fungus) | 2,5-Dimethylpyrazine | Utilized as sole carbon/energy source. | researchgate.net |

| Bacterial Consortium | Pyrazine-2-carboxamide | Mineralization, utilization as carbon and nitrogen source. | researchgate.net |

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge and Unanswered Research Questions

Despite its recognized role as a flavor compound, significant gaps remain in the scientific understanding of 2,3-dimethyl-5-propylpyrazine. A primary area requiring further investigation is its complete biosynthetic pathway in various natural sources. While the Maillard reaction and Strecker degradation are acknowledged as general formation routes for pyrazines, the specific precursors and enzymatic or chemical steps leading to this particular trisubstituted pyrazine (B50134) are not fully elucidated. researchgate.netresearchgate.net The influence of specific processing parameters, such as temperature, pH, and the availability of reactants on the yield of this compound versus other pyrazines, is an area ripe for detailed mechanistic studies. scispace.com

Another significant unanswered question revolves around the potential biological activities of this compound. While some alkylpyrazines have been investigated for their antimicrobial properties, specific data on this compound is lacking. researchgate.netnih.gov Research into its potential physiological effects, including its metabolism in biological systems, is a largely unexplored frontier. nih.gov Additionally, its role in plant-insect interactions, similar to other pyrazines that act as semiochemicals, is an intriguing area for future ecological research. researchgate.net

Emerging Methodologies and Interdisciplinary Approaches

Advances in analytical chemistry and data science are paving the way for a more in-depth understanding of this compound. The development of more sensitive and comprehensive analytical techniques is crucial for its detection and quantification in complex matrices. nih.gov

Emerging Analytical Techniques:

| Methodology | Application in Pyrazine Research | Potential for this compound |

| Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) | Enhanced separation and identification of co-eluting volatile compounds in complex mixtures. nih.gov | Can provide a more accurate quantification of this compound in intricate food aromas, separating it from isomeric and isobaric interferences. |

| Headspace Sorptive Extraction (HSSE) and Stir Bar Sorptive Extraction (SBSE) | Improved extraction and concentration of trace volatile and semi-volatile compounds from food matrices. wur.nl | Enables the detection of lower concentrations of this compound and provides a more comprehensive profile of the volatile fraction. wur.nl |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Real-time monitoring of volatile organic compound (VOC) emissions during food processing. | Could be used to track the formation of this compound in real-time during processes like roasting or fermentation, providing valuable kinetic data. |

| Electronic Nose (E-Nose) and Electronic Tongue (E-Tongue) | Rapid and holistic assessment of flavor profiles by pattern recognition of volatile and non-volatile compounds. researchgate.net | Can be used to correlate the concentration of this compound with specific sensory attributes and overall flavor perception in a high-throughput manner. nih.gov |

An interdisciplinary approach is essential to fully unravel the complexities of this compound. nih.gov Collaborations between food chemists, sensory scientists, biochemists, and microbiologists will be vital. wur.nl For instance, combining analytical data with sensory panel evaluations can establish clear structure-activity relationships and determine the precise sensory impact of this compound. nih.gov Furthermore, integrating metabolomics with microbial studies can elucidate the role of specific microorganisms in its biosynthesis during fermentation processes. semanticscholar.org

Potential for Novel Pyrazine-Based Compound Discovery and Research Applications

The study of this compound and other alkylpyrazines opens doors to the discovery of novel compounds with diverse applications. rsc.orgnih.govmdpi.comscispace.com By understanding the structure-function relationships of existing pyrazines, researchers can design and synthesize new derivatives with enhanced or specific flavor profiles. semanticscholar.org This could lead to the development of a new generation of nature-identical flavoring agents for the food industry.

Beyond flavor, the exploration of pyrazine chemistry holds promise for other fields. The structural motif of pyrazines is present in various biologically active molecules, and research into novel pyrazine-based compounds could lead to the discovery of new pharmaceuticals or agrochemicals. rsc.orgnih.govmdpi.com For example, pyrazine derivatives have been investigated for their potential as antimicrobial agents, which could have applications in food preservation. researchgate.netnih.gov

Future research should also focus on the sustainable production of pyrazines, including this compound. Biotechnological routes, utilizing microbial fermentation or enzymatic catalysis, offer a "green" alternative to traditional chemical synthesis. semanticscholar.org The demand for natural and organic food ingredients is a strong driver for the development of these bio-based production methods. semanticscholar.org

常见问题

Q. What are the recommended synthetic routes for 2,3-Dimethyl-5-propylpyrazine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between diamines and diketones. For example, reacting 1,2-diaminopropane with a substituted pentanedione derivative under controlled heating (80–120°C) in an inert solvent like dichloromethane or ethyl acetate. Post-reaction purification via normal-phase chromatography (using gradients of dichloromethane and ethyl acetate) is critical to isolate the target compound from isomers or byproducts . Optimization includes adjusting stoichiometry, reaction time, and temperature to improve yield. For instance, substituting arylpiperazine groups in analogous pyrazine syntheses has shown yield variations depending on substituent electronic effects .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers and confirms molecular weight via fragmentation patterns. Compare retention indices (RI) with reference databases like NIST .

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and alkyl chain configurations. For example, methyl groups at positions 2 and 3 produce distinct singlet peaks in H NMR .

- Retention Index (RI) Matching : Cross-reference experimental RI values (e.g., using non-polar columns) with literature data to validate identity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent vapor inhalation .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in cool, dark conditions to prevent oxidation or degradation .

- Waste Disposal : Neutralize residues with dilute acid/base before incineration, adhering to local environmental regulations .

Advanced Research Questions

Q. How can stable isotope labeling (e.g., N, C) be applied to study the biosynthetic pathways or metabolic fate of this compound?

- Methodological Answer :

- Synthesis of Labeled Precursors : Use N-enriched 1,2-diaminopropane or C-labeled diketones in the condensation reaction. Purify intermediates via preparative chromatography .

- Isotopic Analysis : Employ high-resolution mass spectrometry (HRMS) or isotope-ratio MS to trace labeled atoms in metabolic studies or environmental degradation pathways .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s olfactory properties or biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2,3-Dimethyl-5-isobutylpyrazine) and compare odor thresholds using sensory panels or electronic nose systems. For example, branching in the propyl group (e.g., isobutyl) enhances volatility and alters aroma profiles .

- Computational Modeling : Use density functional theory (DFT) to calculate molecular electrostatic potentials (MEPs) and predict binding affinity to olfactory receptors .

Q. How can contradictory data in synthesis yields or analytical results be resolved?

- Methodological Answer :

- Systematic Parameter Screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst load) and identify critical factors affecting yield .

- Cross-Validation with Orthogonal Techniques : If GC-MS and NMR data conflict, employ X-ray crystallography (for crystalline derivatives) or high-performance liquid chromatography (HPLC) with diode-array detection to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息